molecular formula C14H12F3N3OS B11327365 3-methyl-4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

3-methyl-4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11327365
M. Wt: 327.33 g/mol
InChI Key: NTXYNGYXJFMAPT-UHFFFAOYSA-N
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Description

3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolo-thiazepine core. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Properties

Molecular Formula

C14H12F3N3OS

Molecular Weight

327.33 g/mol

IUPAC Name

3-methyl-4-[4-(trifluoromethyl)phenyl]-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C14H12F3N3OS/c1-7-11-12(22-6-10(21)18-13(11)20-19-7)8-2-4-9(5-3-8)14(15,16)17/h2-5,12H,6H2,1H3,(H2,18,19,20,21)

InChI Key

NTXYNGYXJFMAPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Thiazepine Ring: The pyrazole intermediate is then reacted with a thioamide to form the thiazepine ring.

    Attachment of the Trifluoromethyl Phenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include trifluoromethyl phenyl sulfone and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and carboxylic acids, while reduction can produce alcohols and amines .

Scientific Research Applications

3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its complex structure, which combines a pyrazolo-thiazepine core with a trifluoromethyl phenyl group. This combination imparts the compound with distinct chemical and biological properties that are not observed in simpler analogs.

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